A Comprehensive Guide to the Crystal Structure and Morphological Analysis of Bis(4-amino-2-hydroxyphenyl)methanone
A Comprehensive Guide to the Crystal Structure and Morphological Analysis of Bis(4-amino-2-hydroxyphenyl)methanone
Abstract
Bis(4-amino-2-hydroxyphenyl)methanone is a benzophenone derivative with significant potential as a monomer for high-performance polymers and as a scaffold in medicinal chemistry. A thorough understanding of its solid-state properties, including crystal structure and particle morphology, is paramount for its effective application, influencing critical parameters such as solubility, stability, and reactivity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, crystallization, and in-depth characterization of this compound. We will explore the causality behind key experimental choices and present a suite of self-validating protocols for techniques including single-crystal X-ray diffraction (SC-XRD), powder X-ray diffraction (PXRD), scanning electron microscopy (SEM), and thermal analysis (TGA/DSC). While specific crystallographic data for this isomer is not widely published, this guide establishes the definitive workflow to generate and interpret such crucial data, using established methodologies and data from analogous compounds for illustrative purposes.
Introduction: The Rationale for Solid-State Characterization
The precise three-dimensional arrangement of molecules in a crystal lattice dictates the macroscopic properties of a material. For a molecule like Bis(4-amino-2-hydroxyphenyl)methanone, which possesses multiple hydrogen bond donors (-NH₂, -OH) and acceptors (C=O, -OH), a complex network of intermolecular interactions is expected. These interactions govern the crystal packing, which in turn influences the material's physical and chemical behavior.
In the pharmaceutical industry, for instance, an undesirable polymorphic form of an active pharmaceutical ingredient (API) can lead to catastrophic failures in formulation due to unexpected changes in solubility or bioavailability.[1] Similarly, in materials science, the morphology and crystal habit of a monomer can affect its polymerization kinetics and the properties of the resulting polymer. Therefore, a multi-faceted analytical approach is not merely academic but a critical step in quality control and rational design. This guide provides the foundational knowledge and practical protocols to undertake such a comprehensive analysis.
Synthesis and Crystallization: From Molecule to Single Crystal
The first essential step in any structural analysis is the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction studies.
Proposed Synthetic Pathway
A reliable method for synthesizing aminophenols is the catalytic reduction of their corresponding nitro-substituted precursors. This approach is well-documented for isomers like Bis(3-amino-4-hydroxyphenyl)methanone.[2] We can therefore propose a robust two-step synthesis starting from 2,2'-dihydroxybenzophenone.
Causality of Experimental Choices:
-
Nitration: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard electrophilic aromatic substitution. The hydroxyl groups are activating and ortho-, para-directing. The para-position relative to the hydroxyl group is sterically more accessible, leading to the desired 4-nitro substitution.
-
Reduction: Catalytic hydrogenation using Palladium on Carbon (Pd/C) with a hydrogen source (like hydrazine hydrate or H₂ gas) is a clean and efficient method for reducing aromatic nitro groups to amines with high yield and selectivity, avoiding harsh reagents that could degrade the molecule.[2]
Experimental Protocol: Synthesis
-
Nitration:
-
Cool a solution of 2,2'-dihydroxybenzophenone in concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add a stoichiometric amount of concentrated nitric acid dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at this temperature for 2-3 hours after the addition is complete.
-
Pour the reaction mixture onto crushed ice to precipitate the dinitro product.
-
Filter, wash with cold water until the filtrate is neutral, and dry the crude Bis(2-hydroxy-4-nitrophenyl)methanone.
-
-
Reduction:
-
Suspend the dinitro compound in ethanol or a similar solvent.
-
Add a catalytic amount of 10% Pd/C.[2]
-
Heat the mixture to a gentle reflux (e.g., 75 °C).[2]
-
Slowly add hydrazine hydrate dropwise over a period of 1-2 hours.
-
Maintain the reflux for an additional 4-6 hours until the reaction is complete (monitored by TLC).
-
Filter the hot solution through celite to remove the Pd/C catalyst.
-
Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the product.
-
Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Protocol: Single Crystal Growth
Obtaining a single crystal of sufficient size and quality is crucial. Slow evaporation is a reliable starting point.
-
Dissolve the purified product in a suitable solvent (e.g., ethanol, methanol, or a chloroform/hexane mixture) to near saturation at a slightly elevated temperature.[3][4]
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a cap or parafilm and pierce a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.
Crystal Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for elucidating the precise atomic arrangement within a crystal. It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds and π-π stacking.
Experimental Protocol: SC-XRD
-
Crystal Mounting: Carefully select a well-formed crystal (typically 0.1-0.3 mm) under a microscope and mount it on a cryoloop.
-
Data Collection:
-
Center the crystal on a diffractometer (e.g., a Bruker APEXII CCD).[5]
-
Cool the crystal to a low temperature (e.g., 100-200 K) using a nitrogen stream to minimize thermal vibration and improve data quality.[5][6]
-
Collect a series of diffraction images (frames) by rotating the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[7]
-
-
Data Processing:
-
Integrate the raw diffraction spots to determine their intensities.
-
Apply corrections for experimental factors (e.g., Lorentz-polarization) and scale the data.
-
-
Structure Solution and Refinement:
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.[5]
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data using a least-squares method (refinement on F²).[5] This process adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. The quality of the final model is assessed by the R-value, which should typically be below 0.10 (10%).[8]
-
Expected Crystallographic Data
While data for the title compound is unavailable, we can present an illustrative table based on the closely related structure of Bis(2-hydroxyphenyl)methanone to demonstrate the expected output.[5]
| Parameter | Illustrative Value (Based on a related structure[5]) | Description |
| Chemical Formula | C₁₃H₁₂N₂O₃ | The elemental composition of the molecule. |
| Formula Weight | 244.25 g/mol [9] | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The specific symmetry operations that map the crystal onto itself. |
| a, b, c (Å) | a = 7.73, b = 12.21, c = 11.34 | The dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 110.6, γ = 90 | The angles of the unit cell. |
| Volume (ų) | 1003.46 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor (R1) | ~0.04 | A measure of the agreement between the model and experimental data.[8] |
| Goodness-of-fit (S) | ~1.05 | An indicator of the quality of the refinement; should be close to 1.[7] |
Powder X-ray Diffraction (PXRD)
PXRD is a rapid, non-destructive technique used to analyze the bulk material. Its primary roles are to provide a "fingerprint" for phase identification and to screen for the presence of different crystalline forms, known as polymorphs.[10]
Experimental Protocol: PXRD
-
Sample Preparation: Gently grind a few milligrams of the crystalline powder to ensure random orientation of the crystallites.
-
Data Acquisition:
-
Pack the powder into a sample holder.
-
Place the holder in a powder diffractometer.
-
Scan the sample over a range of 2θ angles (e.g., 5° to 50°) while irradiating with a monochromatic X-ray source (typically Cu Kα).
-
-
Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) to a database or a pattern calculated from SC-XRD data to confirm the phase purity of the bulk sample.
Morphological and Thermal Analysis
While crystallography reveals the internal structure, it is equally important to understand the external form (morphology) and thermal behavior of the material.
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the sample's surface, revealing the size, shape (habit), and texture of the crystals. This is essential for understanding how the material might behave during processing, such as filtration and formulation.[11][12]
Experimental Protocol: SEM
-
Sample Preparation:
-
Affix a small amount of the crystalline powder to an aluminum SEM stub using double-sided carbon tape.
-
Gently blow off any excess powder with compressed air.
-
Place the stub in a sputter coater and deposit a thin (5-10 nm) layer of a conductive material, such as gold or palladium, to prevent charge buildup from the electron beam.
-
-
Imaging:
-
Load the coated stub into the SEM chamber.
-
Evacuate the chamber to high vacuum.
-
Apply an accelerating voltage (e.g., 5-15 kV) and focus the electron beam on the sample.
-
Capture images at various magnifications to observe the overall crystal habit and fine surface details. Analysis of the resulting images can reveal if the crystals are, for example, needles, plates, or well-formed prisms.[13]
-
Thermal Analysis (TGA/DSC)
Thermal analysis techniques measure changes in material properties as a function of temperature.[14] They are crucial for determining thermal stability, melting point, and purity.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. It is used to determine decomposition temperatures and quantify volatile content.[15]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting (endothermic) and crystallization (exothermic).[16]
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).
-
Instrument Setup: Place the sample pan and an empty reference pan into the analysis cell.
-
Data Acquisition:
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.[17]
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C).
-
Record the mass loss (TGA) or differential heat flow (DSC) as a function of temperature.
-
Data Interpretation
| Technique | Key Measurement | Interpretation |
| DSC | Sharp Endotherm (Peak) | Indicates the melting point of a crystalline solid. A broad peak may suggest impurities.[18] |
| Exotherm (Peak) | Can indicate crystallization or an exothermic decomposition. | |
| TGA | Onset of Mass Loss | The temperature at which the compound begins to decompose.[15] |
| Mass Loss Percentage | Quantifies the loss of specific components (e.g., solvent, ligands, or decomposition products).[16] |
Conclusion
The comprehensive characterization of Bis(4-amino-2-hydroxyphenyl)methanone requires an integrated analytical strategy. By combining synthesis and crystallization with powerful techniques like single-crystal X-ray diffraction, powder X-ray diffraction, scanning electron microscopy, and thermal analysis, researchers can gain a complete picture of the material's solid-state properties. This guide provides the necessary protocols and theoretical grounding to perform this analysis with scientific rigor. The resulting data on crystal structure, polymorphism, particle morphology, and thermal stability is indispensable for controlling material properties and ensuring performance and reliability in both pharmaceutical and materials science applications.
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